3,6-Dipropyl-1,4-dioxane-2,5-dione
Overview
Description
“3,6-Dipropyl-1,4-dioxane-2,5-dione” is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .
Synthesis Analysis
The synthesis of similar compounds like (3S)-cis-3,6-dimethyl-1,4-dioxane-2,5-dione (l-lactide) has been reported in literature . The synthesis was carried out using different methods to determine optimal conditions for polymerization . Bulk polymerizations were performed with tin (II) 2-ethylhexanoate as the initiator . The solution polymerization was possible even at the temperature of 40 °C, yielding PLLA with narrow molecular weight distribution in a very short period of time (less than 6 h) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-Dipropyl-1,4-dioxane-2,5-dione” include a predicted boiling point of 332.3±17.0 °C and a predicted density of 1.055±0.06 g/cm3 .Scientific Research Applications
Polymer Synthesis and Characterization
3,6-Dipropyl-1,4-dioxane-2,5-dione is used in synthesizing novel polymers. For example, Benabdillah et al. (1999) explored the polymerization of a related monomer, DIPAGYL, to create degradable polyesters, demonstrating the potential of such monomers in developing new polymeric materials (Benabdillah et al., 1999). Similarly, Jiang et al. (2008) utilized a functionalized glycolide monomer, related to 3,6-Dipropyl-1,4-dioxane-2,5-dione, for creating thermoresponsive, degradable polymers (Jiang et al., 2008).
Advanced Polymer Properties
Research by Jing and Hillmyer (2008) used a bifunctional lactide derivative to create polymeric alloys with improved toughness, demonstrating the utility of such monomers in enhancing polymer properties (Jing & Hillmyer, 2008). Additionally, Pounder and Dove (2010) developed a method for the controlled ring-opening polymerization of a monomer derived from l-malic acid, showing potential applications in creating specific polymer structures (Pounder & Dove, 2010).
Chiroptical Properties
Richardson and Cox (1975) investigated the chiroptical properties of derivatives of 1,4-dioxan-2,5-dione, indicating the importance of such compounds in studying optical activity and molecular structure (Richardson & Cox, 1975).
Photoluminescent Materials
Research by Beyerlein and Tieke (2000) on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units suggests that derivatives of 1,4-dioxane-2,5-dione can contribute to the development of photoluminescent materials with potential electronic applications (Beyerlein & Tieke, 2000).
Liquid Crystalline Polysiloxanes
Horn et al. (2002) synthesized liquid crystalline polysiloxanes bearing 3,6-diaryl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione units, highlighting another avenue where derivatives of 1,4-dioxane-2,5-dione can contribute to the development of novel materials (Horn et al., 2002).
Green Chemistry Approaches
Lin, Xu, and Liao (2013) explored solvent-free synthesis methods using related compounds, contributing to green chemistry and sustainable practices in chemical synthesis (Lin, Xu, & Liao, 2013).
Future Directions
The future directions for “3,6-Dipropyl-1,4-dioxane-2,5-dione” could involve its use in the synthesis of new polymers or materials. Similar compounds like (3S)-cis-3,6-dimethyl-1,4-dioxane-2,5-dione (l-lactide) have attracted great interest in academia and commercial applications, as it is derived from abundant renewable resources .
properties
IUPAC Name |
3,6-dipropyl-1,4-dioxane-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-5-7-9(11)14-8(6-4-2)10(12)13-7/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFNCRCPGMECJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)OC(C(=O)O1)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337519 | |
Record name | 3,6-Dipropyl-1,4-dioxane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24985-61-3 | |
Record name | 3,6-Dipropyl-1,4-dioxane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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